3alpha,7beta-Dihydroxy-5beta-cholan-24-oate
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Overview
Description
Ursodeoxycholate is a bile acid anion that is the conjugate base of ursodeoxycholic acid, obtained by deprotonation of the carboxy group; major species at pH 7.3. It has a role as a human metabolite. It is a bile acid anion and a cholanic acid anion. It is a conjugate base of an ursodeoxycholic acid.
Scientific Research Applications
Crystal Structures and Supramolecular Architectures
Research has highlighted the crystal structures of various oxo-cholic acids, including derivatives similar to 3alpha,7beta-Dihydroxy-5beta-cholan-24-oate. These studies reveal diverse supramolecular architectures formed by hydrogen bonds and weaker C-H...O interactions, showcasing the importance of such compounds in crystallography and materials science (Bertolasi et al., 2005).
Biotransformation and Novel Compounds
The biotransformation of related compounds by Aspergillus niger led to the isolation of derivatives including a compound similar to this compound. This research is significant in understanding microbial transformations and discovering new compounds with potential applications in drug development and biochemistry (Al-Aboudi et al., 2009).
Role as a Blood-Brain Barrier Permeator
A study investigating 3alpha,7alpha-dihydroxy-12-oxo-5beta-cholanate, a similar compound, as a blood-brain barrier (BBB) permeator, revealed its potential in enhancing drug delivery to the brain. This could have significant implications in developing treatments for neurological conditions (Mikov et al., 2004).
Synthesis and Chemical Analysis
Various studies have focused on the chemical synthesis and analysis of related bile acid derivatives. These syntheses are crucial for studying bile acid biosynthesis and exploring their roles in metabolism and disease (Kurosawa et al., 2001).
Bile Acid Derivatives and Cytotoxic Activity
Research into the synthesis of bile acid derivatives, including compounds structurally related to this compound, demonstrated cytotoxic activity against various human cancer cell lines. This suggests potential applications in cancer therapy (Brossard et al., 2010).
Properties
Molecular Formula |
C24H39O4- |
---|---|
Molecular Weight |
391.6 g/mol |
IUPAC Name |
(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/C24H40O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28)/p-1/t14-,15+,16-,17-,18+,19+,20+,22+,23+,24-/m1/s1 |
InChI Key |
RUDATBOHQWOJDD-UZVSRGJWSA-M |
Isomeric SMILES |
C[C@H](CCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C |
Canonical SMILES |
CC(CCC(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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